12-Tetradecenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Tetradecenal is an organic compound with the molecular formula C₁₄H₂₆O. It is an unsaturated aldehyde, characterized by the presence of a double bond in its carbon chain. This compound is known for its role in various biological processes and its application in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 12-Tetradecenal can be synthesized through several methods. One common approach involves the oxidation of 12-tetradecen-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions to prevent over-oxidation .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1-dodecene, followed by hydrogenation and subsequent oxidation. This method allows for large-scale production with high yields .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 12-tetradecenoic acid.
Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and mild conditions to avoid over-oxidation.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), typically under anhydrous conditions.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed:
Oxidation: 12-tetradecenoic acid.
Reduction: 12-tetradecen-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
12-Tetradecenal has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 12-Tetradecenal varies depending on its application. In biological systems, it acts as a pheromone by binding to specific receptors on the antennae of insects, triggering a behavioral response. The molecular targets and pathways involved include olfactory receptors and signal transduction pathways that lead to changes in behavior .
Comparison with Similar Compounds
E-12-Tetradecenal: Another isomer of 12-Tetradecenal with a different configuration of the double bond.
Z-11-Tetradecenal: A similar compound with the double bond located at a different position in the carbon chain.
Z-5-Tetradecenal and Z-7-Tetradecenal: Compounds with the double bond located closer to the aldehyde group.
Uniqueness: this compound is unique due to its specific double bond position, which influences its reactivity and biological activity. Its role as a pheromone in certain insect species also sets it apart from other similar compounds .
Properties
CAS No. |
63618-40-6 |
---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
tetradec-12-enal |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-3,14H,4-13H2,1H3 |
InChI Key |
OSQYHHXEZIXDDO-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCCCCCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.